molecular formula C12H13F2NO2 B13276544 Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13276544
M. Wt: 241.23 g/mol
InChI Key: OIUJTHGEWAFCET-ZJUUUORDSA-N
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Description

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate (CAS 1461868-64-3) is a chiral pyrrolidine derivative featuring a 2,4-difluorophenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₂H₁₃F₂NO₂ (MW 241.23 g/mol), and it is commonly used as a building block in pharmaceutical synthesis. The stereochemistry (3R,4S) is critical for its biological interactions, and the 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13F2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3/t9-,10+/m1/s1

InChI Key

OIUJTHGEWAFCET-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=C(C=C(C=C2)F)F

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

    Steps: The process may involve multiple steps, including condensation, cyclization, and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Fluorine Position and Electronic Effects
  • Target Compound : The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, lowering the pKa of adjacent functional groups and enhancing membrane permeability.
  • (3R,4S)-4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid tert-butyl ester (CAS in ): The 3,5-difluorophenyl substituent creates a symmetrical electronic environment but reduces steric hindrance compared to the target’s 2,4-substitution. This may alter binding affinity in receptor-targeted applications .
Functional Group Variations
  • ABT-627 (Compound 9 in ) : Features a carboxylic acid instead of a methyl ester. The free acid increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. ABT-627 is a clinical candidate for hypertension, highlighting the pharmacological impact of functional group choice .
  • However, the increased molecular weight (466 g/mol vs. 241 g/mol) may limit bioavailability .

Commercial and Pharmacological Relevance

  • Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (): Chlorine substitution increases lipophilicity (logP) compared to fluorine but may elevate toxicity risks. This compound is priced competitively, reflecting its utility in drug discovery .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Key Features Yield/Purity Stability Notes
Target Compound (1461868-64-3) 2,4-difluorophenyl, methyl ester C₁₂H₁₃F₂NO₂ 241.23 High enantiopurity, room-temperature stable Not specified Stable
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl) derivative Benzodioxol, trifluoromethylphenyl C₂₂H₂₂F₃N₃O₅ 466 99% purity, ureido side chain 68% yield, >99% LC No data
ABT-627 () Benzo[d][1,3]dioxol, 4-methoxyphenyl C₂₄H₂₈N₂O₅ 424.49 Carboxylic acid, clinical candidate Not specified Air-sensitive hydroxylation risk
(3R,4S)-4-(3,5-Difluorophenyl) tert-butyl ester 3,5-difluorophenyl, tert-butyl ester C₁₆H₁₇F₂NO₄ 325.31 Dicarboxylic acid derivative Not specified No data
rac-Methyl hydrochloride () 2,4-difluorophenyl (racemic) C₁₂H₁₄ClF₂NO₂ 277.70 Lower enantiopurity, discounted pricing Commercial product Stable

Biological Activity

Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, identified by its CAS number 1461868-64-3, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, particularly focusing on its role as a small molecule scaffold in drug development.

Molecular Structure

  • Molecular Formula : C₁₂H₁₃F₂NO₂
  • Molecular Weight : 241.23 g/mol
  • CAS Number : 1461868-64-3

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Purity≥95%

This compound exhibits biological activity through its interaction with specific protein targets. Its structure allows it to function as a potential inhibitor of various enzymes and receptors involved in disease pathways.

In Vitro Studies

Recent studies have highlighted the compound's efficacy as a small molecular inhibitor in various biological assays. For instance, it has shown promise in disrupting protein-protein interactions critical for cancer progression and immune response modulation.

  • PD-L1 Inhibition : Similar compounds have been evaluated for their ability to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. Although specific data for this compound is limited, related compounds demonstrate low nanomolar affinity towards PD-L1, suggesting potential applicability in enhancing T-cell activation against tumors .
  • Cytotoxicity : Comparative studies indicate that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines. For example, compounds synthesized through similar methodologies have shown improved cytotoxicity against hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

Case Study 1: Cancer Therapeutics

A recent study explored the synthesis of pyrrolidine derivatives and their anticancer properties. This compound was part of a broader investigation into small molecules designed to target cancer cell signaling pathways. The results indicated enhanced apoptosis and reduced cell viability in treated groups compared to controls.

Case Study 2: Immune Modulation

In another study focusing on immune checkpoint inhibitors, compounds with structural similarities to this compound were tested for their ability to disrupt PD-1/PD-L1 interactions. The findings suggested that such compounds could significantly enhance T-cell responses in vitro, providing a basis for further exploration in clinical settings .

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